Cas no 159585-16-7 (2-Chloro-5-iodo-4-methoxypyrimidine)

2-Chloro-5-iodo-4-methoxypyrimidine is a halogenated pyrimidine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure features reactive chloro and iodo substituents at the 2- and 5-positions, respectively, along with a methoxy group at the 4-position, enabling selective functionalization for diverse applications. This compound serves as a versatile intermediate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex heterocyclic frameworks. The electron-withdrawing effects of the halogens enhance its reactivity in nucleophilic aromatic substitution, while the methoxy group contributes to stability. Its well-defined reactivity profile makes it valuable for medicinal chemistry research and the development of bioactive molecules.
2-Chloro-5-iodo-4-methoxypyrimidine structure
159585-16-7 structure
Product Name:2-Chloro-5-iodo-4-methoxypyrimidine
CAS No:159585-16-7
MF:C5H4ClIN2O
MW:270.455532073975
MDL:MFCD07440061
CID:3167105
Update Time:2025-06-14

2-Chloro-5-iodo-4-methoxypyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-5-iodo-4-methoxypyrimidine
    • 2-chloro-5-iodo-4-methoxy-pyrimidine
    • Pyrimidine,2-chloro-5-iodo-4-methoxy-
    • Pyrimidine, 2-chloro-5-iodo-4-methoxy-
    • 2-Chloro-5-iodo-4-methoxypyrimidine
    • MDL: MFCD07440061
    • Inchi: 1S/C5H4ClIN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3
    • InChI Key: JKJHSXQYWBXOSE-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(N=C1OC)Cl

Computed Properties

  • Exact Mass: 269.90569 g/mol
  • Monoisotopic Mass: 269.90569 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35
  • Molecular Weight: 270.45

2-Chloro-5-iodo-4-methoxypyrimidine Pricemore >>

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abcr
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2-Chloro-5-iodo-4-methoxypyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:159585-16-7)2-Chloro-5-iodo-4-methoxypyrimidine
Order Number:A1134255
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:36
Price ($):236.0
Email:sales@amadischem.com

Additional information on 2-Chloro-5-iodo-4-methoxypyrimidine

Comprehensive Overview of 2-Chloro-5-iodo-4-methoxypyrimidine (CAS No. 159585-16-7): Properties, Applications, and Industry Trends

2-Chloro-5-iodo-4-methoxypyrimidine (CAS 159585-16-7) is a halogenated pyrimidine derivative gaining significant attention in pharmaceutical and agrochemical research. This heterocyclic compound features a unique molecular structure combining chloro, iodo, and methoxy functional groups, making it a versatile intermediate for synthesizing complex molecules. Recent studies highlight its role in developing kinase inhibitors and antimicrobial agents, aligning with the growing demand for targeted drug discovery solutions.

The compound's structural specificity enables selective modifications, a key reason why researchers frequently search for "2-Chloro-5-iodo-4-methoxypyrimidine synthesis" or "CAS 159585-16-7 suppliers." Its electron-rich pyrimidine ring facilitates cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions, which are trending topics in organic chemistry forums. Analytical data shows 95% purity levels are achievable through optimized crystallization techniques, addressing common queries about "purification methods for halogenated pyrimidines."

In the context of green chemistry advancements, 159585-16-7 has been evaluated for solvent-free modification pathways. A 2023 study demonstrated its utility in mechanochemical synthesis, reducing waste generation by 40% compared to traditional methods—a response to increasing searches for "sustainable heterocyclic compound production." The compound's stability under microwave-assisted reactions (another frequently searched term) further enhances its appeal for high-throughput applications.

Thermal analysis reveals 2-Chloro-5-iodo-4-methoxypyrimidine maintains stability up to 180°C, with decomposition points carefully documented in safety data sheets. This thermal profile makes it suitable for high-temperature catalysis processes, a subject of growing interest in patent filings. Chromatographic studies confirm its distinct retention behavior in reverse-phase HPLC systems, with λmax at 274 nm—critical information for researchers searching "analytical methods for iodopyrimidines."

Market analysts note a 12% annual growth in demand for halogenated pyrimidine intermediates, driven by their use in proteolysis-targeting chimeras (PROTACs) development. The methoxy group in 159585-16-7 particularly enables hydrogen bond interactions crucial for protein-ligand binding—a hot topic in computational chemistry discussions. Recent patent applications frequently cite derivatives of this compound for cancer immunotherapy applications, correlating with surge in searches for "pyrimidine-based immune modulators."

Storage recommendations emphasize protection from light due to the iodo-substituent's photosensitivity, with optimal preservation achieved under inert atmospheres—information highly sought after in "handling sensitive heterocycles" queries. The compound's logP value of 2.1 ± 0.3 indicates moderate lipophilicity, explaining its utility in blood-brain barrier penetration studies, another trending research area.

Innovative applications include using 2-Chloro-5-iodo-4-methoxypyrimidine as a scaffold for fluorescent probes, leveraging its inherent UV activity. This aligns with increasing interest in "small molecule imaging agents" across academic and industrial research. Crystallographic data confirms planar molecular geometry with bond angles matching density functional theory (DFT) predictions—a valuable reference for researchers validating computational models against experimental data.

In agrochemical contexts, derivatives show promising activity against plant pathogenic fungi, addressing the urgent need for "next-generation crop protection" solutions. The chloro-iodo substitution pattern appears critical for bioactivity, with structure-activity relationship (SAR) studies being a frequent subject in recent publications. Regulatory databases confirm this compound's compliance with major chemical inventories (TSCA, EINECS), a key concern for international suppliers.

Future research directions likely focus on continuous flow chemistry adaptations for 159585-16-7 derivatization, as process intensification becomes a dominant theme in fine chemical manufacturing. The compound's balanced reactivity profile positions it as a strategic building block for fragment-based drug design—an approach gaining traction in pharmaceutical R&D circles. These developments ensure 2-Chloro-5-iodo-4-methoxypyrimidine remains relevant amid evolving industry demands.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:159585-16-7)2-Chloro-5-iodo-4-methoxypyrimidine
A1134255
Purity:99%
Quantity:1g
Price ($):236.0
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